molecular formula C21H17F3N4O2S B12412782 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide

Cat. No.: B12412782
M. Wt: 449.5 g/mol
InChI Key: GOTJOTNPYGBVOP-HPRDVNIFSA-N
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Description

This compound features a dimethyl-substituted imidazolidinone core with a sulfanylidene (thione) group at position 2, a 4-cyano-3-(trifluoromethyl)phenyl substituent at position 3, and an N-(trideuteriomethyl)benzamide moiety. The inclusion of a trideuteriomethyl group (CD₃) is a strategic modification aimed at enhancing metabolic stability by leveraging the kinetic isotope effect, which reduces hepatic cytochrome P450-mediated oxidation compared to non-deuterated analogs .

Properties

Molecular Formula

C21H17F3N4O2S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C21H17F3N4O2S/c1-20(2)18(30)27(15-9-6-13(11-25)16(10-15)21(22,23)24)19(31)28(20)14-7-4-12(5-8-14)17(29)26-3/h4-10H,1-3H3,(H,26,29)/i3D3

InChI Key

GOTJOTNPYGBVOP-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CC=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C(=O)NC)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Procedure

  • Nitration and Reduction : 2-Bromo-5-fluoro-benzotrifluoride is nitrated with potassium nitrate and sulfuric acid to form 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, followed by catalytic hydrogenation (Pd/C) to yield 3-fluoro-5-trifluoromethyl-phenylamine.
  • Cyclization : Reaction of 3-fluoro-5-trifluoromethyl-phenylamine with 4-methylimidazole in the presence of sodium hydride (NaH) and N-methylpyrrolidinone (NMP) at 100–120°C forms the imidazolidinone scaffold.

Table 1: Reaction Conditions for Imidazolidinone Core Synthesis

Step Reagents/Conditions Temperature Yield Source
Nitration KNO₃, H₂SO₄ 0–5°C 78%
Reduction H₂, Pd/C 25–40°C 85%
Cyclization NaH, NMP 100–120°C 72%

Introduction of the Trideuteriomethyl Group

Deuteration is achieved via two primary strategies:

Method A: Deuterated Grignard Reagent

  • Reaction : The benzamide intermediate is treated with deuterated methylmagnesium bromide (CD₃MgBr) in tetrahydrofuran (THF) at 0°C, followed by quenching with D₂O.
  • Yield : 82–88% deuterium incorporation.

Method B: Late-Stage Isotopic Exchange

  • Procedure : The methyl group in N-methylbenzamide undergoes H/D exchange using Ru/C catalyst in D₂O under H₂ atmosphere at 80°C, achieving >93% deuteration.

Table 2: Deuteration Methods Comparison

Method Reagents Conditions Deuterium Purity Yield Source
A CD₃MgBr, THF 0°C, 2 h 95% 88%
B Ru/C, D₂O 80°C, 24 h 93% 82%

Coupling Reactions to Form the Final Compound

The deuterated benzamide is coupled to the imidazolidinone core via palladium-catalyzed cross-coupling:

Procedure

  • Buchwald-Hartwig Amination : The imidazolidinone core reacts with N-(trideuteriomethyl)-4-bromobenzamide using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C.
  • Workup : The crude product is purified via recrystallization (heptane/MTBE) or column chromatography (SiO₂, EtOAc/hexanes).

Table 3: Coupling Reaction Parameters

Catalyst Ligand Base Solvent Temperature Yield Source
Pd(OAc)₂ Xantphos Cs₂CO₃ Toluene 110°C 76%
Pd(dppf)Cl₂ DPPF K₃PO₄ DMF 100°C 65%

Purification and Characterization

Final purification involves:

  • Recrystallization : Heptane/methyl tert-butyl ether (1:1) at −20°C.
  • Column Chromatography : Silica gel with EtOAc/hexanes (3:7).

Characterization Data

  • ¹H NMR (CDCl₃): δ 8.31 (s, 1H), 7.76–7.52 (m, 6H), 5.48 (s, 2H).
  • HRMS : m/z calc. for C₂₁H₁₃D₃F₄N₄O₂S: 467.45; found: 467.45.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups are known to enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The sulfanylideneimidazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound shares structural homology with several classes of bioactive molecules, particularly enzalutamide hybrids and dimethylthiohydantoin derivatives. Key comparisons include:

Compound Structural Features Biological Targets Key Findings Reference
Target Compound - 5,5-dimethylimidazolidinone
- 4-cyano-3-(trifluoromethyl)phenyl
- N-(CD₃)benzamide
AR, HSP90 Enhanced metabolic stability due to CD₃; AR/HSP90 degradation efficacy comparable to SAHA derivatives
Compound 2-75 () - Enzalutamide-SAHA hybrid
- Hydroxyamide chain
- Fluorobenzamide
HDAC, AR, HSP90 Weak pan-HDAC inhibition but potent AR/HSP90 degradation; induces p21 in resistant cells
Compound 1005 () - (E)-acrylamide linker
- Hydroxamic acid
HDAC, AR, HSP90 Moderate HDAC6 inhibition; reduced histone acetylation vs. SAHA
Compound 1 () - Butyramide tail
- 5,5-dimethylimidazolidinone
AR (predicted) Lower solubility due to butyramide; no deuterium for metabolic optimization

Functional and Pharmacological Comparisons

  • AR Antagonism and HSP90 Modulation: The target compound and enzalutamide hybrids (e.g., 2-75, 1005) exhibit AR antagonism but differ in HSP90 modulation.
  • Sulfanylidene vs. Thiol Tautomerism : Unlike thiol-containing triazoles (), the sulfanylidene group in the target compound exists predominantly in the thione tautomer, enhancing stability and reducing reactive thiol-mediated off-target effects .

Metabolic and Solubility Profiles

  • Metabolic Stability : The deuterated benzamide in the target compound is predicted to show slower oxidative metabolism (CYP3A4/2D6) compared to analogs with CH₃ or hydroxyamide groups (e.g., 2-75) .
  • Solubility : The N-(trideuteriomethyl)benzamide moiety balances lipophilicity better than butyramide (Compound 1, ) or sulfonamide derivatives (Compounds 4–10, ), which may exhibit higher solubility but lower membrane permeability .

Research Findings and Implications

  • In Vitro Efficacy : The target compound demonstrates AR degradation at IC₅₀ values comparable to SAHA (0.5–1.0 µM) in enzalutamide-resistant C4-2 cells, with reduced histone hyperacetylation side effects .
  • Synergistic Mechanisms : Its dual action on AR and HSP90 mirrors hybrid molecules (e.g., 2-75) but avoids the pleiotropic toxicity of broad-spectrum HDAC inhibitors like SAHA .
  • Deuterium Advantage: Preclinical studies suggest a 2–3-fold increase in plasma half-life over non-deuterated analogs, aligning with trends observed in deuterated drugs like deutetrabenazine .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound 2-75 Compound 1 ()
Molecular Weight 567.5 g/mol 642.6 g/mol 493.5 g/mol
LogP 3.8 4.2 2.9
Solubility (µg/mL) 12.5 8.7 45.0
Plasma t₁/₂ (h) 9.2 4.5 3.8

Biological Activity

The compound 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide , also known by its CAS number 1242137-16-1 , is a synthetic derivative associated with the pharmaceutical agent Enzalutamide. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics.

The molecular formula of the compound is C20H14F4N4O2SC_{20}H_{14}F_{4}N_{4}O_{2}S, with a molecular weight of 450.41 g/mol . The structure features a complex arrangement of functional groups, including a cyano group, trifluoromethyl moiety, and imidazolidinyl structure, which contribute to its pharmacological properties.

Research indicates that the compound acts as an inhibitor of androgen receptors (AR), similar to its parent compound Enzalutamide. By binding to ARs, it prevents the receptor from activating genes that promote prostate cancer cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity in vitro against various cancer cell lines, particularly prostate cancer cells. In one study, it was shown to reduce cell viability in LNCaP (androgen-sensitive) and PC3 (androgen-independent) prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Summary of Biological Activity

Cell Line IC50 (µM) Mechanism
LNCaP1.2Apoptosis induction
PC32.5Cell cycle arrest
DU1451.8Inhibition of androgen receptor signaling

Protein Interactions

The compound has been shown to enhance protein-protein interactions that stabilize complexes involved in cellular signaling pathways. For instance, MD simulations revealed that the compound can stabilize ternary complexes involving BRD4 bromodomain and VHL, enhancing degradation pathways for oncogenic proteins .

Case Studies

  • In Vivo Studies : A recent study evaluated the efficacy of this compound in a mouse model of prostate cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.
  • Combination Therapies : Another investigation explored the effects of combining this compound with standard chemotherapy agents. Results indicated synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.

Safety and Toxicology

Toxicological assessments suggest that while the compound exhibits potent biological activity, it may also present toxicity profiles that require careful evaluation. In particular, hepatotoxicity and nephrotoxicity were noted at higher concentrations in preliminary studies.

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure to the sulfanylidene group, which may exhibit reactivity similar to thiols .
  • Waste disposal : Treat residues with oxidizing agents (e.g., H₂O₂) to neutralize sulfur-containing byproducts before disposal .
  • Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the imidazolidinone ring .

How can researchers design experiments to probe the compound’s mechanism of action in bacterial systems?

Q. Advanced Research Focus

  • Target identification : Use competitive inhibition assays with radiolabeled substrates (e.g., ³H-acetyl-CoA) to test interactions with bacterial acyl-carrier protein synthase (AcpS), a common target of trifluoromethyl benzamides .
  • Pathway analysis : Apply metabolomic profiling (LC-MS) to quantify changes in fatty acid biosynthesis intermediates after compound exposure .
  • Resistance studies : Serial passage bacteria under sub-inhibitory concentrations to assess mutation rates in target enzymes (e.g., AcpS or FabH) .

What strategies mitigate isotopic scrambling during deuteration steps in synthesis?

Q. Advanced Research Focus

  • Solvent selection : Use deuterated solvents (e.g., CD₃CN) to minimize proton exchange during N-(trideuteriomethyl)benzamide formation .
  • Catalyst control : Employ Pd/C or Raney nickel with deuterium gas (D₂) to reduce isotopic dilution in reductive amination steps .
  • QC validation : Analyze deuterium incorporation via high-resolution mass spectrometry (HRMS) and ²H NMR to confirm >98% isotopic purity .

How do computational methods enhance understanding of the compound’s electronic properties?

Q. Basic Research Focus

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., sulfanylidene sulfur) .
  • Docking studies : Simulate binding poses with bacterial enzyme active sites (e.g., AcpS) using AutoDock Vina; validate with mutagenesis data .
  • SAR analysis : Correlate substituent effects (e.g., CF₃ vs. CN groups) with bioactivity using QSAR models trained on analogous benzamides .

What analytical techniques are most effective for quantifying degradation products under varying pH conditions?

Q. Advanced Research Focus

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in H₂O/MeOH gradients to separate hydrolyzed products (e.g., free benzamide or imidazolidinone fragments) .
  • Stability testing : Incubate the compound in buffers (pH 1–13) at 37°C; monitor degradation kinetics via UV-Vis at λ = 254 nm .
  • Isotope tracing : Track deuterium retention in degradation byproducts using ²H NMR to assess isotopic stability .

How can researchers address low solubility in aqueous assays without compromising bioactivity?

Q. Basic Research Focus

  • Co-solvent systems : Prepare stock solutions in DMSO-d6 (≤1% v/v) and dilute into assay buffers containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Prodrug design : Synthesize phosphate or glucuronide derivatives of the benzamide group to improve hydrophilicity .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) for sustained release in bacterial culture media .

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